molecular formula C10H12O4 B1668268 Cantharidin CAS No. 56-25-7

Cantharidin

Cat. No.: B1668268
CAS No.: 56-25-7
M. Wt: 196.20 g/mol
InChI Key: DHZBEENLJMYSHQ-OBDNUKKESA-N
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Mechanism of Action

Target of Action

Cantharidin, a terpenoid produced by blister beetles, primarily targets the lipid membranes of epidermal keratinocytes . It also inhibits protein phosphatases 1 and 2A (PP1, PP2A) . These targets play a crucial role in maintaining cellular structure and regulating protein function.

Mode of Action

This compound is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion . This degeneration results in the detachment of the tonofilaments that hold cells together .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the ATF6 and PERK pathways , initiating downstream signaling pathways and continuous accumulation of CHOP proteins , thereby inducing apoptosis . It also induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria-dependent pathways .

Pharmacokinetics

Little pharmacodynamic and pharmacokinetic data regarding this compound in the human body currently exists . It’s known that this compound is a vesicant . Each mL of YCANTH topical solution contains 7 mg of active ingredient .

Result of Action

The action of this compound results in the formation of external blisters upon contact with human skin . It also significantly inhibits the proliferation and migration of HCT116 cells and promotes apoptosis at certain concentrations . In addition, this compound has been found to have a substantial impact on immune function modulation in colorectal cancer patients .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been used as a novel type of biopesticide in China for the control of lepidopteran pests because of its high insecticidal activity . Furthermore, this compound’s effects can vary depending on the concentration used .

Biochemical Analysis

Biochemical Properties

Cantharidin interacts with various enzymes and proteins. It is specifically absorbed by lipids in the membrane of epidermal keratinocytes, where it activates the release of neutral serine proteases . These enzymes subsequently break the peptide bonds in surrounding proteins, leading to the progressive degeneration of desmosomal dense plaques, which are important cellular structures that participate in cell-to-cell adhesion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to suppress cell proliferation via JAK2/STAT3, PI3K/Akt, and p38 MAPK pathway regulation . Moreover, this compound can function as an inhibitor of protein phosphatase 2 A (PP2A) to induce DNA damage and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces DNA damage via KDM4A-dependent H3K36 methylation . It also inhibits HCC development through p38 MAPK, JAK2/STAT3, PI3K/Akt and LC3 related autophagy pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound treatment results in a decrease in mitochondrial reduced glutathione, succinate dehydrogenase activity, mitochondrial membrane potential, and induces apoptosis and necrosis in DL cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The estimated minimum lethal dose of this compound in horses is 0.5–1 mg this compound per kg of body weight . As few as 4–6 g of dried beetles may be fatal to a horse .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported that this compound could cause hepatotoxicity by increasing the level of glutathione and downregulating the level of 3-sulfalanine in mice, resulting in disturbed glutathione and taurine metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In females, this compound is first absorbed by spermatophoral receptacle in high volume while at the same time goes through ovary and is distributed upon eggs .

Subcellular Localization

It is known that this compound is absorbed by lipids in the membrane of epidermal keratinocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through several methods, including the Diels-Alder cycloaddition reaction. This reaction involves the formation of a key intermediate, which is then converted into this compound through a series of steps . Another method involves palladium-mediated carbonylation to generate intermediates that lead to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound . This method is labor-intensive and requires careful handling due to the toxic nature of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM.

CAS No.

56-25-7

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+

InChI Key

DHZBEENLJMYSHQ-OBDNUKKESA-N

SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3

Isomeric SMILES

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3

Appearance

Solid powder

boiling_point

Sublimes at 230 °F (EPA, 1998)
Sublimes @ 84 °C

Color/Form

Orthorhombic plates, scales

melting_point

424 °F (EPA, 1998)
218 °C

56-25-7

physical_description

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998)

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insol in cold water;  somewhat sol in hot water;  1 g dissolves in 40 ml acetone, 65 ml chloroform;  1 g dissolves in 560 ml ether, 150 ml ethyl acetate;  sol in oils.
SOL IN CONCN SULFURIC ACID, ACETIC ACID
SLIGHTLY SOL IN BENZENE, ALCOHOL
In water, 31 mg/l @ 20 °C.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI3-04021;  AI304021;  AI3 04021;  BRN-0085302;  BRN0085302;  BRN 0085302;  Cantharidine;  Cantharone;  Kantaridin;  Cantharidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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